molecular formula C15H16FNO2 B269459 ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

Cat. No. B269459
M. Wt: 261.29 g/mol
InChI Key: KUJYFFKMYKZTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is a synthetic compound that has gained attention in scientific research due to its potential applications in drug discovery.

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or pathways involved in disease progression. For example, in cancer cells, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In the brain, it has been shown to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate in lab experiments is its potential as a drug candidate for various diseases. Its synthetic nature also allows for easy modification of its structure to improve its efficacy and reduce toxicity. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Finally, its potential as a scaffold for the development of new drug candidates should also be explored.

Synthesis Methods

The synthesis of ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate involves the condensation of 2,6-difluoroaniline with ethyl 2-bromocyclopentanecarboxylate, followed by a reduction reaction with sodium borohydride. The resulting compound is then treated with trifluoroacetic acid to yield the final product.

Scientific Research Applications

Ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate has been studied for its potential as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-2-19-15(18)14-11-5-3-4-10(11)12-8-9(16)6-7-13(12)17-14/h3-4,6-8,10-11,14,17H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJYFFKMYKZTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC=CC2C3=C(N1)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate

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